molecular formula C12H13NO2 B1593649 5-(tert-Butyl)isoindoline-1,3-dione CAS No. 50727-07-6

5-(tert-Butyl)isoindoline-1,3-dione

Cat. No.: B1593649
CAS No.: 50727-07-6
M. Wt: 203.24 g/mol
InChI Key: MQAXXSNRKXXVON-UHFFFAOYSA-N
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Description

5-(tert-Butyl)isoindoline-1,3-dione is a chemical compound characterized by its unique structure, which includes a tert-butyl group attached to an isoindoline-1,3-dione core

Biochemical Analysis

Biochemical Properties

5-(tert-Butyl)isoindoline-1,3-dione plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes such as cytochrome P450, which is involved in the metabolism of many drugs. The nature of these interactions often involves the inhibition or activation of enzymatic activity, which can lead to changes in metabolic pathways and cellular functions .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation . Additionally, this compound can alter gene expression profiles, leading to changes in the production of proteins involved in cell cycle regulation and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For example, it has been found to inhibit the activity of certain kinases, which are enzymes that play a critical role in signal transduction pathways . This inhibition can result in altered cellular responses and changes in gene expression patterns .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound has been associated with changes in cellular metabolism and function, which can be observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as enhancing cognitive function and reducing inflammation . At high doses, it can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus or decreases beyond a certain dosage .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. It is primarily metabolized by cytochrome P450 enzymes, which convert it into more water-soluble metabolites for excretion . This compound can also affect metabolic flux and alter the levels of certain metabolites, impacting overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments . For example, it has been found to bind to albumin in the bloodstream, facilitating its transport to various tissues .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . It has been observed to localize in the mitochondria, where it can influence mitochondrial function and energy production .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(tert-Butyl)isoindoline-1,3-dione typically involves the reaction of isoindoline-1,3-dione with tert-butylating agents under specific conditions. One common method is the Friedel-Crafts alkylation, where isoindoline-1,3-dione is treated with tert-butyl chloride in the presence of a strong Lewis acid catalyst such as aluminum chloride (AlCl3).

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reaction time, are carefully controlled to optimize the production efficiency.

Chemical Reactions Analysis

Types of Reactions: 5-(tert-Butyl)isoindoline-1,3-dione can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

  • Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as amines or alcohols.

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or ketones.

  • Reduction: Reduction reactions typically result in the formation of hydroxyl groups or amines.

  • Substitution: Substitution reactions can produce derivatives with various functional groups attached to the isoindoline-1,3-dione core.

Scientific Research Applications

5-(tert-Butyl)isoindoline-1,3-dione has several applications in scientific research:

  • Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and materials.

  • Biology: The compound can be employed in biological studies to investigate its interactions with various biomolecules.

  • Medicine: It has potential therapeutic applications, including the development of drugs targeting specific diseases.

  • Industry: The compound is utilized in the production of advanced materials and chemicals.

Comparison with Similar Compounds

5-(tert-Butyl)isoindoline-1,3-dione is unique due to its tert-butyl group, which provides distinct chemical properties compared to similar compounds. Some similar compounds include:

  • Isoindoline-1,3-dione: Lacks the tert-butyl group, resulting in different reactivity and stability.

  • 5-(tert-Butyl)benzene-1,3-dione: Similar structure but with a different core, leading to variations in chemical behavior.

  • 5-(tert-Butyl)pyridine-1,3-dione: Another related compound with a pyridine core, exhibiting different biological and chemical properties.

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Properties

IUPAC Name

5-tert-butylisoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2/c1-12(2,3)7-4-5-8-9(6-7)11(15)13-10(8)14/h4-6H,1-3H3,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQAXXSNRKXXVON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC2=C(C=C1)C(=O)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10345479
Record name 5-tert-butylisoindole-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10345479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50727-07-6
Record name 4-tert-Butylphthalimide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=50727-07-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-tert-butylisoindole-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10345479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Equimolar quantities of 4-t-butylphthalic anhydride (150.33 grams, 0.7361 mol) and urea (44.21 grams) were mixed with a thermometer in a 1 liter round bottom flask. The solids were heated slowly with a Meker burner. At 175° C., the reaction became exothermic and had to be cooled with an air gun. When the exotherm subsided, the temperature was increased to 250° C. and maintained at that temperature for 30 minutes. The flask was then cooled and 300 milliters of dimethylformamide was added, after which the solution was filtered by gravity to remove any solids which should not dissolve. Water (1 liter) was added, resulting in precipitation of 137.34 grams (0.6757 mole) of 4-t-butyl-phthalimide, which exhibited a melting point of 136.5° to 140° C. The identity of the 4-t-butyl-phthalimide product was confirmed by IR spectrum.
Quantity
150.33 g
Type
reactant
Reaction Step One
Name
Quantity
44.21 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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